molecular formula C20H17ClN2O2S B2405923 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 663167-17-7

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Cat. No.: B2405923
CAS No.: 663167-17-7
M. Wt: 384.88
InChI Key: SZHLPGLUPQWROW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHLPGLUPQWROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves the reaction of 4-chloroaniline with benzyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the quinazoline ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted quinazoline derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is unique due to its specific substitution pattern and the presence of both quinazoline and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a member of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClN3S
  • Molecular Weight : 299.79 g/mol
  • SMILES Notation : Clc1ccc(cc1)C2=NNC(=S)N2

Antimicrobial Activity

Research has indicated that compounds within the quinazoline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Research Findings : In a model of neurotoxicity induced by amyloid-beta peptide, treatment with the compound led to a reduction in cell death and improved cell survival rates by approximately 65% at a concentration of 50 µM. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Modulation of Signaling Pathways : It can affect various signaling pathways related to cell survival and apoptosis.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

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